molecular formula C28H27N3O5 B11273599 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide

Cat. No.: B11273599
M. Wt: 485.5 g/mol
InChI Key: GGMBOYGXOTZHMY-UHFFFAOYSA-N
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Description

5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a formyl group, and a phenylpentanamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

    Attachment of the Methoxybenzyl Group: This step involves the alkylation of the quinazolinone core with 5-formyl-2-methoxybenzyl chloride under basic conditions.

    Formation of the Phenylpentanamide Moiety: The final step involves the coupling of the intermediate with N-phenylpentanamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 5-(1-(5-carboxy-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide.

    Reduction: 5-(1-(5-hydroxymethyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its quinazolinone core.

    Material Science: Potential use in the development of novel materials with unique electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.

    Protein Binding: Can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

    Diagnostics: Can be used in the development of diagnostic tools due to its unique chemical properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential use in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The formyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-methoxybenzyl acetate: Similar structure but lacks the quinazolinone core.

    Methyl 5-formyl-2-methoxybenzoate: Similar formyl and methoxy groups but different core structure.

Uniqueness

    Quinazolinone Core: Provides unique binding properties and potential biological activity.

    Complex Structure: The combination of formyl, methoxy, and phenylpentanamide groups makes it distinct from simpler analogs.

This detailed article provides a comprehensive overview of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H27N3O5

Molecular Weight

485.5 g/mol

IUPAC Name

5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide

InChI

InChI=1S/C28H27N3O5/c1-36-25-15-14-20(19-32)17-21(25)18-31-24-12-6-5-11-23(24)27(34)30(28(31)35)16-8-7-13-26(33)29-22-9-3-2-4-10-22/h2-6,9-12,14-15,17,19H,7-8,13,16,18H2,1H3,(H,29,33)

InChI Key

GGMBOYGXOTZHMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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